

Physicochemical properties and chemical structure of (+)-Alantolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Alantolactone

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An In-depth Technical Guide on the Physicochemical Properties and Chemical Structure of **(+)-Alantolactone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of **(+)-Alantolactone**, a bioactive sesquiterpene lactone. The information is presented to support research, drug discovery, and development activities.

Chemical Structure and Identification

(+)-Alantolactone is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.^{[1][2]} It is a key bioactive constituent isolated from the roots of various plants, most notably *Inula helenium* (elecampane).^[3]

IUPAC Name: (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f]^[4]benzofuran-2-one^[5]

Synonyms: Alant camphor, Inula camphor, Helenin, Eupatal

Chemical Class: Sesquiterpene Lactone

Key Structural Features: The molecule possesses a tricyclic structure featuring a fused γ -lactone ring, a decalin ring system, and an exocyclic α -methylene group. The stereochemistry is defined by four chiral centers, leading to its optical activity.

Table 1: Chemical Identifiers of **(+)-Alantolactone**

Identifier	Value	Citations
CAS Number	546-43-0	
Molecular Formula	C ₁₅ H ₂₀ O ₂	
Molecular Weight	232.32 g/mol	
InChI Key	PXOYOCNNSUAQNS- AGNJHWRGSA-N	
SMILES String	C[C@H]1CCC[C@]2(C)C[C@H]3OC(=O)C(=C)[C@H]3C=C12	

Physicochemical Properties

The physicochemical properties of **(+)-Alantolactone** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for **(+)-Alantolactone**

Property	Value	Citations
Appearance	White to light yellow or beige crystalline powder.	
Melting Point	76 - 84 °C	
Boiling Point	275 °C (at 760 mm Hg)	
Optical Rotation	$[\alpha]^{25}_D = +175^\circ$ to $+200^\circ$ (c=1, CHCl ₃)	
logP (o/w)	3.380 (estimated)	

Table 3: Solubility of **(+)-Alantolactone**

Solvent	Solubility	Citations
Water	38.39 mg/L (at 25 °C, estimated)	
DMSO	15 - 25 mg/mL; ≥23.2 mg/mL; up to 100 mM	
Ethanol	30 - 46 mg/mL; up to 100 mM	
DMF	30 mg/mL	
Ethanol:PBS (pH 7.2) (1:7)	0.12 mg/mL	

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and identification of **(+)-Alantolactone**.

Table 4: Key Spectroscopic Data for **(+)-Alantolactone**

Technique	Data Highlights	Citations
¹ H-NMR	Spectra have been recorded and are used for structural confirmation.	
¹³ C-NMR	Spectral data are available and crucial for structural assignment.	
Mass Spectrometry	GC-MS and LC-MS data are available, confirming the molecular weight and fragmentation pattern.	
Infrared (IR) Spectroscopy	IR spectra show characteristic absorption bands for its functional groups (e.g., γ-lactone carbonyl).	

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **(+)-Alantolactone**.

Determination of Melting Point

The melting point is determined to assess the purity of the crystalline solid. A pure substance typically exhibits a sharp melting range of 1-2°C.

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
- Procedure:
 - A small amount of the finely powdered, dry sample of **(+)-Alantolactone** is packed into a capillary tube to a height of approximately 3 mm.
 - The capillary tube is placed in the heating block of the apparatus.

- A rapid preliminary determination is often performed to find the approximate melting range by heating at a rate of 10-20°C per minute.
- For an accurate measurement, the apparatus is cooled, and a new sample is heated slowly, at a rate of 1-2°C per minute, near the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Measurement of Optical Rotation

Optical rotation is measured to confirm the stereochemistry of the chiral molecule.

- Apparatus: Polarimeter.
- Procedure:
 - A solution of **(+)-Alantolactone** is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., chloroform) to a known concentration (e.g., 1 g/100 mL).
 - The polarimeter tube (e.g., 1 dm) is filled with the solution, ensuring no air bubbles are present.
 - The measurement is typically performed at 25°C using the D-line of a sodium lamp (589.3 nm).
 - The observed rotation (α) is measured.
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

- Sample Preparation:
 - A few milligrams of **(+)-Alantolactone** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - ^1H -NMR: The proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the different protons in the molecule.
 - ^{13}C -NMR: The carbon-13 NMR spectrum is obtained to identify the number and types of carbon atoms.
 - 2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the complete structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation:
 - KBr Pellet: A small amount of **(+)-Alantolactone** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - Mull: The sample is ground into a fine powder and dispersed in a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl).
- Data Acquisition:
 - A background spectrum of the empty sample holder (or KBr pellet) is recorded.
 - The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

- The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as the C=O stretch of the lactone and the C=C stretch of the methylene group.

Mass Spectrometry (MS)

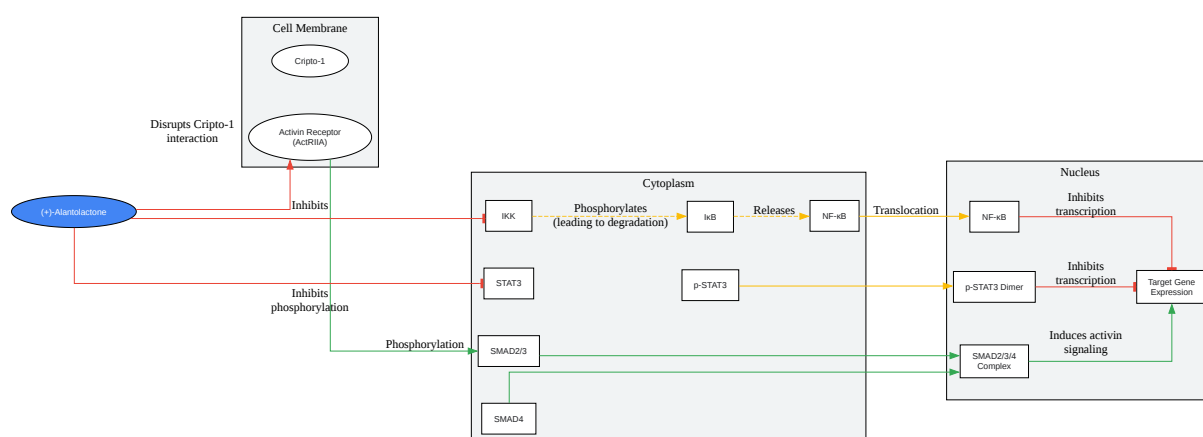
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern.

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS/MS).
- Procedure:
 - A dilute solution of **(+)-Alantolactone** is introduced into the ion source of the mass spectrometer.
 - The molecules are ionized, commonly using Electrospray Ionization (ESI).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
 - Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.

Mandatory Visualizations

Signaling Pathways

(+)-Alantolactone has been shown to modulate several key signaling pathways, contributing to its biological activities, particularly its anti-inflammatory and anti-cancer effects. It is known to be a selective inhibitor of STAT3 and also affects the Activin/SMAD and NF- κ B pathways.

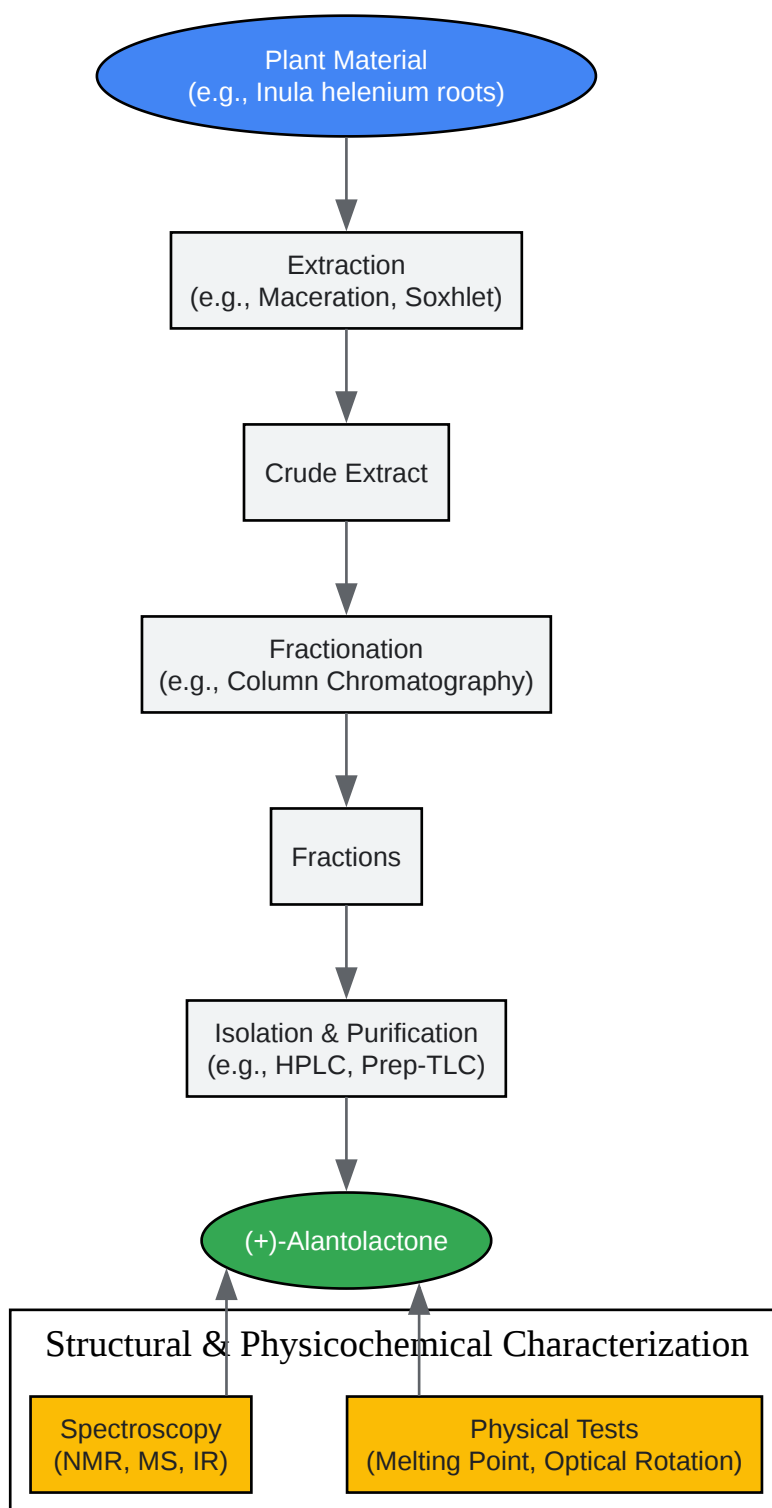


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Caption: Signaling pathways modulated by **(+)-Alantolactone**.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like **(+)-Alantolactone** from a plant source.



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Caption: General workflow for natural product isolation.

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- To cite this document: BenchChem. [Physicochemical properties and chemical structure of (+)-Alantolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7781350#physicochemical-properties-and-chemical-structure-of-alantolactone]

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